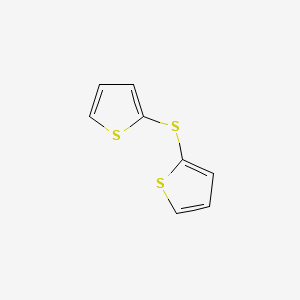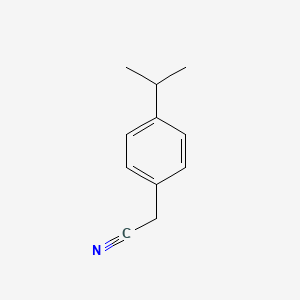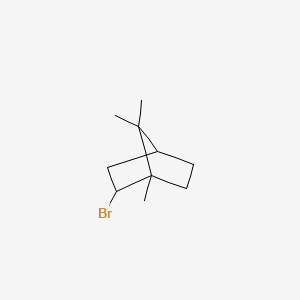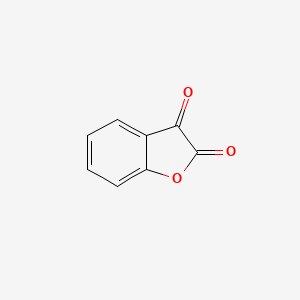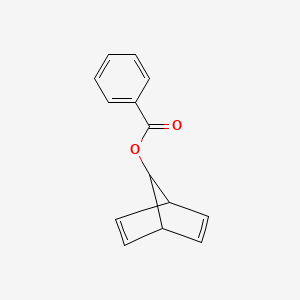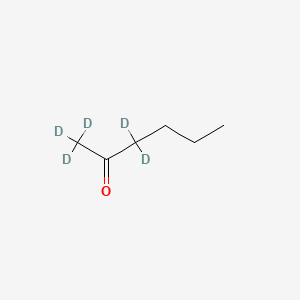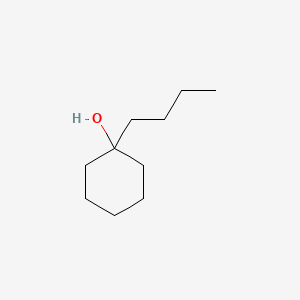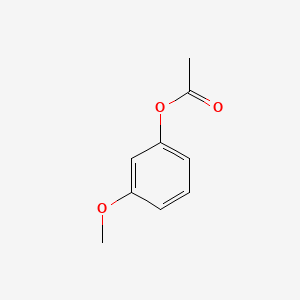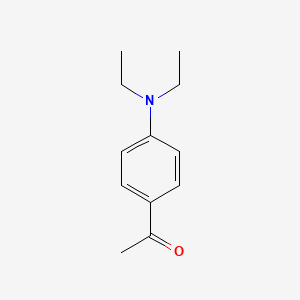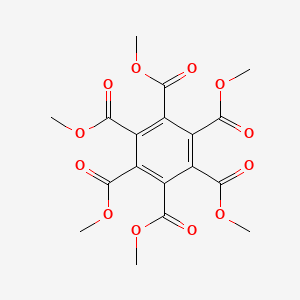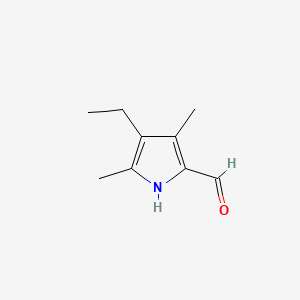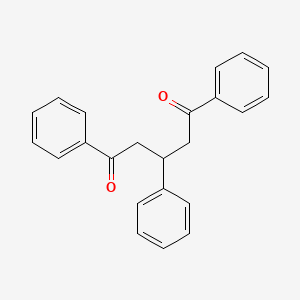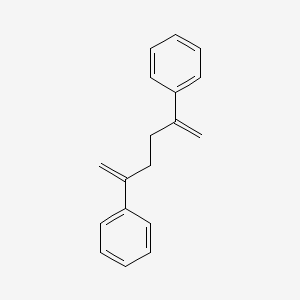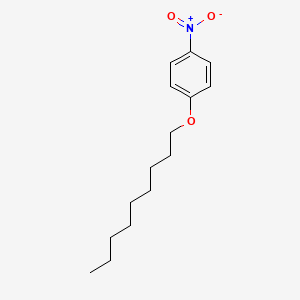
p-Nitrophenyl nonyl ether
Vue d'ensemble
Description
p-Nitrophenyl nonyl ether is not directly studied in the provided papers; however, its structural relatives and derivatives have been investigated, which can offer insights into its chemical behavior. Nitrodiphenyl ethers, including those with p-nitro substituents, have been shown to affect biochemical processes such as photosynthetic electron transport and photophosphorylation, and can induce peroxidative degradation of lipids . The molecular dynamics of 2-nitrophenyl octyl ether, a compound structurally similar to p-nitrophenyl nonyl ether, have been studied, revealing details about the interface between this ether and water .
Synthesis Analysis
The synthesis of related compounds, such as aryl 2-nitroaryl ethers, has been explored using tervalent phosphorus reagents, leading to the formation of novel pentacoordinate phosphorus compounds . Although the synthesis of p-nitrophenyl nonyl ether is not explicitly described, the methodologies applied to similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of p-nitrophenyl nonyl ether can be inferred to some extent from studies on similar compounds. For instance, the molecular dynamics study of 2-nitrophenyl octyl ether provides insights into the behavior of nitrophenyl ethers at the water interface, which could be relevant for understanding the molecular structure and interactions of p-nitrophenyl nonyl ether .
Chemical Reactions Analysis
Chemical reactions involving nitrophenyl ethers have been studied, such as the photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers, which involves the formation of a hemiacetal intermediate . Additionally, the aminolysis of p-nitrophenyl isothiocyanate in diethyl ether solution suggests a Baker-type mechanism, which could be relevant for reactions involving p-nitrophenyl nonyl ether .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-nitrophenyl nonyl ether can be extrapolated from studies on related compounds. For example, the electrochemical behavior of 4-nitrophenyl nonyl ether in microdroplets has been investigated, revealing complex electron and proton transfer processes . The metabolism of butyl p-nitrophenyl ether in various animals suggests that oxidative pathways are significant, which could also apply to the metabolism of p-nitrophenyl nonyl ether .
Applications De Recherche Scientifique
Reactive Chemistry in Microdroplets
A study investigated the reactive chemistry of 4-nitrophenyl nonyl ether in microdroplets. The research demonstrated that in buffered aqueous solutions at acidic pH values, 4-nitrophenyl nonyl ether is reduced in a complex series of electron and proton transfers. This reduction leads to the formation of the corresponding aniline, a reaction that is initiated at the three-phase junction comprising electrode|4-nitrophenyl nonyl ether|aqueous electrolyte. This study provides insights into the electrochemical behaviors of p-nitrophenyl ethers in different pH environments (Wain et al., 2003).
Photoreagents for Protein Crosslinking
Research conducted in 1978 introduced 4-nitrophenyl ethers as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds remain unreactive under biological conditions in the dark but react quantitatively with amines upon irradiation with specific light. This property makes them potentially useful for biochemical applications where precise control of reactivity is essential (Jelenc et al., 1978).
Herbicidal Properties
A study on pyrazole nitrophenyl ethers (PPEs) indicated their role as herbicides through inhibition of protoporphyrinogen IX oxidase. The shift from nitro to trifluoromethyl substitution in these compounds led to the development of a novel class of herbicides with significant pre-emergent activity on certain weed species (Clark, 1996).
Partition Coefficients in Voltammetric Studies
A 2003 study focused on the reliability of potentiometric measurements of partition coefficients (log P) in the o-NPOE/water system. o-Nitrophenyl octyl ether is a solvent used for voltammetric determination of partition coefficients of ions. The study confirmed the precision and reliability of the potentiometric technique for determining log P values in the o-NPOE/water system (Liu et al., 2003).
Enantioselective Transport in Supported Liquid Membranes
Research on the effect of membrane solvent in crown ether-mediated enantioselective amino acid transport systems found o-nitrophenyl octyl ether (ONPOE) to be effective. It was observed that the membrane solvent must have both a high dielectric constant and low solubility in water for the supported liquid membranes (SLMs) to be highly stable and permeable (Shinbo et al., 1993).
Safety And Hazards
Propriétés
IUPAC Name |
1-nitro-4-nonoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSCIQUWVGKSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235780 | |
| Record name | p-Nitrophenyl nonyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrophenyl nonyl ether | |
CAS RN |
86702-46-7 | |
| Record name | p-Nitrophenyl nonyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086702467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrophenyl nonyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



